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Compound of Interest

Compound Name:
1-(4-Amino-2-

hydroxyphenyl)ethanone

CAS No.: 2476-29-1

Cat. No.: B1268289

Get Quote

An In-Depth Technical Guide to 1-(4-Amino-2-hydroxyphenyl)ethanone

Introduction
1-(4-Amino-2-hydroxyphenyl)ethanone, also known as 4'-Amino-2'-hydroxyacetophenone, is

a substituted aromatic ketone of significant interest in medicinal chemistry and organic

synthesis.[1] Its molecular architecture, featuring an acetophenone core functionalized with

both an amino and a hydroxyl group, provides a versatile scaffold for the development of novel

compounds. The strategic placement of these functional groups allows for a multitude of

chemical transformations, positioning it as a valuable building block for synthesizing

pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] This guide

provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and

potential applications, designed for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile
The inherent properties of a compound dictate its behavior in both chemical and biological

systems. Understanding these characteristics is the first step in rational drug design and
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process development.

Core Physicochemical Properties
1-(4-Amino-2-hydroxyphenyl)ethanone is typically a solid at room temperature, appearing as

a white to off-white crystalline powder.[1] Its solubility in water is a key property for handling

and formulation.[1] The presence of both a basic amino group and an acidic hydroxyl group

means its solubility can be influenced by pH. Under acidic conditions, the protonation of the

amino group can enhance aqueous solubility.[2]

Property Value Source

Molecular Formula C₈H₉NO₂ [1][3]

Molecular Weight 151.16 g/mol [1][3]

CAS Number 2476-29-1 [1]

Appearance
White to off-white crystalline

powder
[1]

pKa (Predicted) 10.21 ± 0.10 [1]

Solubility Soluble in water [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 3 [1]

Topological Polar Surface Area 63.3 Å² [1]

Spectroscopic Signature
Spectroscopic analysis is critical for structure elucidation and purity assessment. While specific

experimental spectra for this compound are not widely published, its signature can be reliably

predicted based on its functional groups.
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Technique Predicted Signature Rationale & Interpretation

¹H NMR

~2.5 ppm (s, 3H): Acetyl

protons (-COCH₃).~5.0-6.0

ppm (br s, 2H): Amino protons

(-NH₂).~6.2-7.5 ppm (m, 3H):

Aromatic protons.~9.0-10.0

ppm (br s, 1H): Phenolic

proton (-OH).

The acetyl methyl group

appears as a sharp singlet.

The amino and hydroxyl

protons are broad due to

exchange and quadrupolar

effects, with their chemical

shifts being highly dependent

on solvent and concentration.

The aromatic region will show

a complex splitting pattern due

to the substitution.[4][5]

¹³C NMR

~25 ppm: Acetyl carbon (-

CH₃).~110-130 ppm: Aromatic

carbons.~140-160 ppm:

Aromatic carbons attached to

N and O.~200 ppm: Carbonyl

carbon (-C=O).

The carbonyl carbon is

significantly deshielded and

appears far downfield.

Carbons attached to

electronegative atoms like

oxygen and nitrogen are also

shifted downfield from

unsubstituted aromatic

carbons.[6]

Infrared (IR)

3200-3500 cm⁻¹ (broad): O-H

and N-H stretching.~1650

cm⁻¹ (strong): C=O (ketone)

stretching.~1500-1600 cm⁻¹:

Aromatic C=C

stretching.~1200-1300 cm⁻¹:

C-N stretching.

The broadness of the O-H and

N-H bands is due to hydrogen

bonding. The ketone's

carbonyl stretch is a strong,

sharp peak, characteristic of

this functional group. Its

position slightly lower than a

typical ketone (~1715 cm⁻¹) is

due to conjugation with the

aromatic ring.[6][7]

Mass Spec. (MS) m/z = 151 (M⁺): Molecular ion

peak.m/z = 136: Loss of a

methyl group (-CH₃).m/z =

The molecular ion peak

corresponds to the

compound's molecular weight.

Common fragmentation
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108: Loss of an acetyl group (-

COCH₃).

patterns include alpha-

cleavage, where radicals are

lost from the groups adjacent

to the carbonyl.[7]

Synthesis and Chemical Reactivity
As a synthetic intermediate, understanding the pathways to its formation and its subsequent

chemical behavior is paramount for process chemists.

Synthetic Pathway: A Conceptual Protocol
A plausible and efficient route to synthesize 1-(4-Amino-2-hydroxyphenyl)ethanone is via a

Friedel-Crafts acylation of an appropriately substituted phenol, followed by reduction of a nitro

group. This multi-step process leverages well-established, scalable reactions.

Nitration of 3-Aminophenol: React 3-aminophenol with a nitrating agent (e.g., HNO₃/H₂SO₄)

under controlled, cold conditions. The amino group is a strong ortho-, para-director, but steric

hindrance and reaction conditions can be optimized to favor nitration at the C4 position

relative to the hydroxyl group.

Protection of Functional Groups: The amino and hydroxyl groups are highly reactive and

must be protected before acylation. The amino group can be protected as an amide (e.g.,

using acetic anhydride), and the hydroxyl group can be protected as an ether (e.g., using a

methylating agent).

Friedel-Crafts Acylation: The protected intermediate is then subjected to Friedel-Crafts

acylation using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride

(AlCl₃). The acylation will be directed by the protected groups to the desired position.

Deprotection and Reduction: The protecting groups are removed under appropriate

conditions (e.g., acidic or basic hydrolysis). Subsequently, the nitro group is selectively

reduced to an amine using a reducing agent such as hydrogen gas with a palladium catalyst

(H₂/Pd-C) or tin(II) chloride (SnCl₂).

Purification: The final product is isolated and purified from the reaction mixture using

techniques like recrystallization or column chromatography to achieve the desired purity for
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downstream applications.

Synthesis Workflow

3-Aminophenol

Nitration

Protected Intermediate

Acylation

Acylated Intermediate

Deprotection & Reduction

1-(4-Amino-2-hydroxyphenyl)ethanone

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of 1-(4-Amino-2-hydroxyphenyl)ethanone.
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Core Chemical Reactivity
The molecule's utility stems from the distinct reactivity of its three functional groups: the

aromatic amine, the phenolic hydroxyl, and the ketone.

Aromatic Amine (-NH₂): This group is nucleophilic and can undergo standard reactions like

acylation, alkylation, diazotization (to form diazonium salts, which are versatile

intermediates), and Schiff base formation.

Phenolic Hydroxyl (-OH): The hydroxyl group is acidic and can be deprotonated to form a

phenoxide ion. It can participate in Williamson ether synthesis, esterification, and

electrophilic aromatic substitution, where it acts as a powerful activating group.

Acetyl Group (-COCH₃): The carbonyl carbon is electrophilic and susceptible to attack by

nucleophiles. The alpha-protons on the methyl group are acidic and can be removed by a

base to form an enolate, which can then participate in reactions like aldol condensations and

alpha-halogenation.

Reactivity Profile

1-(4-Amino-2-hydroxyphenyl)ethanone

Amino Group (-NH₂)
Acylation
Alkylation

Diazotization

Hydroxyl Group (-OH) Etherification
Esterification

Acetyl Group (-COCH₃) Nucleophilic Addition
Enolate Formation

Click to download full resolution via product page

Caption: Key reactive functional groups of 1-(4-Amino-2-hydroxyphenyl)ethanone.

Applications in Drug Discovery and Development
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The structural motifs present in 1-(4-Amino-2-hydroxyphenyl)ethanone are found in

numerous biologically active molecules. This makes it a compound of interest for developing

new therapeutic agents.

Pharmaceutical Intermediate: Its primary application is as a versatile precursor in the

synthesis of more complex drug molecules.[1] Its reactive handles allow for the systematic

construction of compound libraries for high-throughput screening. For example, related

aminohydroxyphenyl ethanone structures are critical intermediates in the synthesis of APIs

for treating inflammatory conditions.[8]

Antioxidant and Anti-inflammatory Potential: Compounds containing phenolic hydroxyl

groups are well-known for their antioxidant properties, as they can scavenge free radicals.[9]

[10] The combination of the phenol and amino groups may contribute to anti-inflammatory

effects, making this scaffold a potential starting point for developing novel agents against

diseases with an inflammatory component.[1]

Enzyme Inhibition: The structure could potentially serve as a template for designing enzyme

inhibitors. The different functional groups can be tailored to interact with specific residues

within an enzyme's active site through hydrogen bonding, ionic interactions, or hydrophobic

interactions.[9]

Safety and Handling
While specific toxicological data for 1-(4-Amino-2-hydroxyphenyl)ethanone is limited,

information from structurally related compounds provides a basis for safe handling protocols.

Hazard Identification: Based on related acetophenone derivatives, this compound should be

handled as potentially hazardous. It may cause skin irritation and serious eye irritation.[11]

Ingestion may be harmful.[11]

Recommended Handling:

Work in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves, safety goggles, and a lab coat.[11]
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Avoid generating dust.

Ensure eyewash stations and safety showers are readily accessible.[11]

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents.[1] Keep the container tightly sealed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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